(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 6-methoxybenzofuran-3(2H)-one with 2-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Benzofuran derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Research might focus on evaluating the biological activity of this compound and its derivatives in various disease models.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives exert their effects by interacting with enzymes, receptors, or other proteins involved in key biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-methoxybenzofuran-3(2H)-one: A precursor in the synthesis of (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one.
2-methoxybenzaldehyde: Another precursor used in the synthesis.
Other benzofuran derivatives: Compounds like 2-arylbenzofurans and 2-alkylbenzofurans share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and the benzylidene moiety may confer unique properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-7-8-13-15(10-12)21-16(17(13)18)9-11-5-3-4-6-14(11)20-2/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUQKOPOEBGRIB-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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